![molecular formula C16H12N2O8S2 B13105980 3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid CAS No. 28286-71-7](/img/structure/B13105980.png)
3,3'-Dihydroxy-1H,1'H-[2,2'-biindole]-5,5'-disulfonic acid
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3,3’-Dihydroxy-1H,1’H-[2,2’-biindole]-5,5’-disulfonic acid is a complex organic compound belonging to the biindole family. This compound is characterized by the presence of two indole units connected through a single bond, with hydroxyl groups at the 3 and 3’ positions and sulfonic acid groups at the 5 and 5’ positions. The unique structure of this compound makes it an interesting subject for research in various scientific fields, including chemistry, biology, and materials science.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3,3’-Dihydroxy-1H,1’H-[2,2’-biindole]-5,5’-disulfonic acid typically involves the following steps:
Formation of the Biindole Core: The biindole core can be synthesized through a copper-catalyzed Friedel-Crafts propargylation, hydroamination, and aromatization sequence.
Introduction of Hydroxyl Groups: The hydroxyl groups at the 3 and 3’ positions can be introduced through selective hydroxylation reactions using appropriate reagents and conditions.
Sulfonation: The sulfonic acid groups at the 5 and 5’ positions can be introduced through sulfonation reactions using sulfur trioxide or chlorosulfonic acid under controlled conditions.
Industrial Production Methods
Industrial production of 3,3’-Dihydroxy-1H,1’H-[2,2’-biindole]-5,5’-disulfonic acid may involve large-scale synthesis using optimized reaction conditions and catalysts to ensure high yield and purity. The process may include continuous flow reactors and advanced purification techniques to isolate the desired product.
Análisis De Reacciones Químicas
Types of Reactions
3,3’-Dihydroxy-1H,1’H-[2,2’-biindole]-5,5’-disulfonic acid undergoes various chemical reactions, including:
Oxidation: The hydroxyl groups can be oxidized to form quinone derivatives.
Reduction: The compound can undergo reduction reactions to form dihydro derivatives.
Substitution: The sulfonic acid groups can participate in substitution reactions to form sulfonate esters or amides.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride can be used.
Substitution: Reagents like alcohols or amines can be used for substitution reactions under acidic or basic conditions.
Major Products
Oxidation: Quinone derivatives.
Reduction: Dihydro derivatives.
Substitution: Sulfonate esters or amides.
Aplicaciones Científicas De Investigación
3,3’-Dihydroxy-1H,1’H-[2,2’-biindole]-5,5’-disulfonic acid has several scientific research applications:
Chemistry: Used as a building block for the synthesis of complex organic molecules and materials with unique properties.
Biology: Investigated for its potential biological activities, including antimicrobial and anticancer properties.
Medicine: Explored for its potential therapeutic applications in drug development.
Industry: Utilized in the development of advanced materials with specific optical and electronic properties.
Mecanismo De Acción
The mechanism of action of 3,3’-Dihydroxy-1H,1’H-[2,2’-biindole]-5,5’-disulfonic acid involves its interaction with specific molecular targets and pathways. The hydroxyl and sulfonic acid groups play a crucial role in its binding affinity and reactivity. The compound may interact with enzymes, receptors, or other biomolecules, leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .
Comparación Con Compuestos Similares
Similar Compounds
3,3’-Biindole-2,2’-dione: A derivative with different functional groups, exhibiting distinct chemical and physical properties.
Indole-3-acetic acid: A plant hormone with a single indole unit, used in various biological studies.
Uniqueness
3,3’-Dihydroxy-1H,1’H-[2,2’-biindole]-5,5’-disulfonic acid is unique due to its specific functional groups and the presence of two indole units. This structure imparts unique chemical reactivity and biological activity, making it a valuable compound for research and industrial applications.
Propiedades
Número CAS |
28286-71-7 |
|---|---|
Fórmula molecular |
C16H12N2O8S2 |
Peso molecular |
424.4 g/mol |
Nombre IUPAC |
3-hydroxy-2-(3-hydroxy-5-sulfo-1H-indol-2-yl)-1H-indole-5-sulfonic acid |
InChI |
InChI=1S/C16H12N2O8S2/c19-15-9-5-7(27(21,22)23)1-3-11(9)17-13(15)14-16(20)10-6-8(28(24,25)26)2-4-12(10)18-14/h1-6,17-20H,(H,21,22,23)(H,24,25,26) |
Clave InChI |
OXJBWODAZWWGTP-UHFFFAOYSA-N |
SMILES canónico |
C1=CC2=C(C=C1S(=O)(=O)O)C(=C(N2)C3=C(C4=C(N3)C=CC(=C4)S(=O)(=O)O)O)O |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



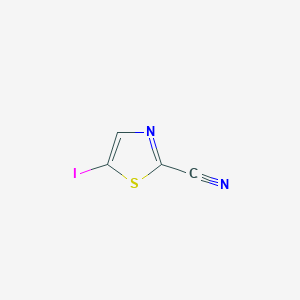


![5-(4-amino-5,8-difluorospiro[1H-quinazoline-2,4'-piperidine]-1'-carbonyl)pyridine-2-carbonitrile;dihydrochloride](/img/structure/B13105947.png)
![9Ah-pyrido[1,2-a]pyrazine](/img/structure/B13105954.png)
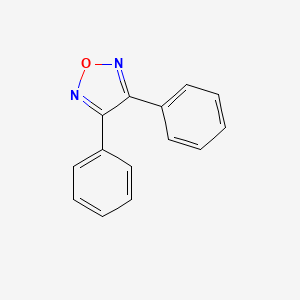
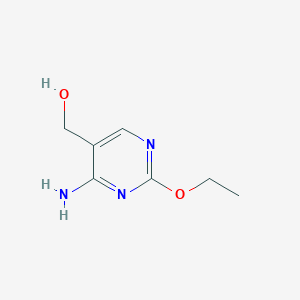
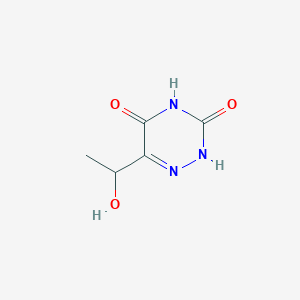

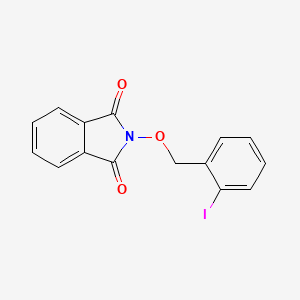
![(S)-5-Benzyl-2-(2,4,6-trichlorophenyl)-6,8-dihydro-5H-[1,2,4]triazolo[3,4-c][1,4]oxazin-2-ium](/img/structure/B13105997.png)
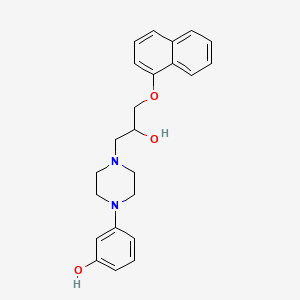
![3-Methylimidazo[1,5-d][1,2,4]thiadiazole-7-carbonyl chloride](/img/structure/B13106008.png)
